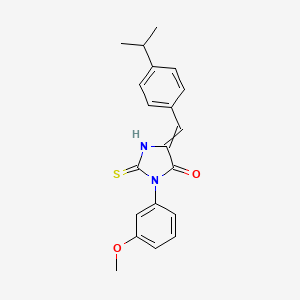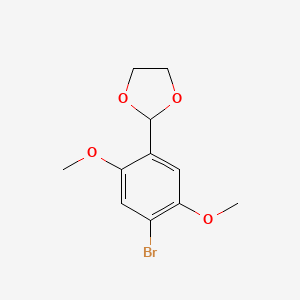
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of phenethylamines It is structurally characterized by a bromine atom and two methoxy groups attached to a benzene ring, which is further connected to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane typically involves the bromination of 2,5-dimethoxybenzaldehyde followed by the formation of the dioxolane ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane. The subsequent formation of the dioxolane ring can be achieved through the reaction of the brominated intermediate with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-(2,5-dimethoxyphenyl)-1,3-dioxolane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a psychoactive substance.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and signaling pathways. This interaction results in various physiological and psychological effects, which are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features but different pharmacological properties.
25B-NBF (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine): Another psychoactive substance with a similar core structure but additional functional groups.
Uniqueness
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C11H13BrO4 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
2-(4-bromo-2,5-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO4/c1-13-9-6-8(12)10(14-2)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 |
Clé InChI |
QDNFAOHPKJEWRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C2OCCO2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



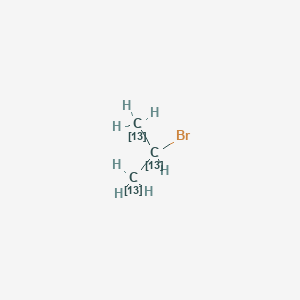
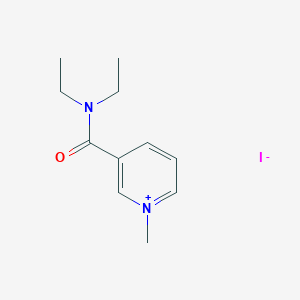
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)

![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
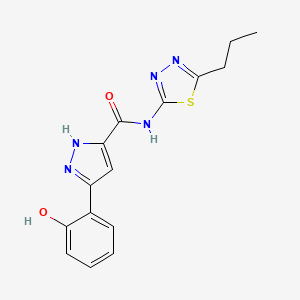
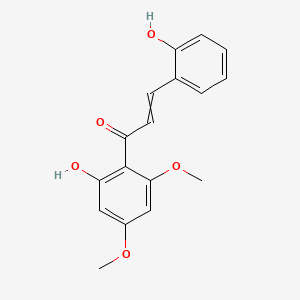
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![N,N'-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine](/img/structure/B14081430.png)
![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)
